2-Amino-3,5-dimethoxy-4-methylbenzoic acid

Physicochemical Profiling Drug-Likeness Chromatographic Behavior

2-Amino-3,5-dimethoxy-4-methylbenzoic acid (CAS 71955-96-9) is a tetra-substituted benzoic acid derivative of the formula C10H13NO4, possessing an amino group at position 2, methoxy groups at positions 3 and 5, and a methyl group at position 4. This specific substitution pattern places it within a niche class of synthetic aromatic amino acids that serve as versatile intermediates in medicinal chemistry and organic synthesis.

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
Cat. No. B12106447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,5-dimethoxy-4-methylbenzoic acid
Molecular FormulaC10H13NO4
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=C1OC)N)C(=O)O)OC
InChIInChI=1S/C10H13NO4/c1-5-7(14-2)4-6(10(12)13)8(11)9(5)15-3/h4H,11H2,1-3H3,(H,12,13)
InChIKeyGUSFLZUHTQEURN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3,5-dimethoxy-4-methylbenzoic Acid: A Multi-Substituted Aromatic Amino Acid Scaffold for Research Procurement


2-Amino-3,5-dimethoxy-4-methylbenzoic acid (CAS 71955-96-9) is a tetra-substituted benzoic acid derivative of the formula C10H13NO4, possessing an amino group at position 2, methoxy groups at positions 3 and 5, and a methyl group at position 4 . This specific substitution pattern places it within a niche class of synthetic aromatic amino acids that serve as versatile intermediates in medicinal chemistry and organic synthesis . Its core value proposition for scientific procurement lies in the unique combination of a nucleophilic amine ortho to a carboxylic acid on a densely functionalized electron-rich aromatic ring, a structural feature set not replicated by its closest commercially available analogs.

Functional Group Synergy in 2-Amino-3,5-dimethoxy-4-methylbenzoic Acid Prevents Direct Substitution by Common Analogs


Substituting 2-Amino-3,5-dimethoxy-4-methylbenzoic acid with a structurally similar compound like 3,5-dimethoxy-4-methylbenzoic acid, 2-amino-3,5-dimethoxybenzoic acid, or syringic acid will lead to a different experimental outcome because each change eliminates a key functional feature. The combination of the 2-amino and 4-methyl groups modulates the compound's electronic environment and potential for intramolecular interactions, which, according to structure-activity relationship principles, can critically impact its reactivity, solubility, and binding behavior . Predicted physicochemical parameters, based on the compound's molecular structure, confirm that these seemingly minor structural variations result in distinct drug-likeness profiles, making the target compound non-fungible for research applications requiring this precise architecture .

Quantitative Differentiation of 2-Amino-3,5-dimethoxy-4-methylbenzoic Acid from Structural Analogs


Enhanced Hydrogen Bond Capacity vs. Non-Amino Analog 3,5-Dimethoxy-4-methylbenzoic Acid

The presence of the 2-amino group in the target compound confers a higher capacity for hydrogen bonding compared to its non-amino analog, 3,5-dimethoxy-4-methylbenzoic acid. This is quantitatively reflected in predicted topological polar surface area (TPSA) values, a key descriptor for drug-likeness, oral bioavailability, and chromatographic retention . The TPSA for 2-Amino-3,5-dimethoxy-4-methylbenzoic acid is 76.9 Ų, while the non-amino analog has a TPSA of 55.8 Ų, a difference that can significantly affect permeability and molecular recognition .

Physicochemical Profiling Drug-Likeness Chromatographic Behavior

Predicted Solubility Enhancement Over 3,5-Dimethoxy-4-methylbenzoic Acid

The target compound's ionizable 2-amino group (predicted pKa of conjugate acid ~ 2.13 ) and carboxylic acid group allow for pH-dependent solubility tuning, a feature absent in the non-ionizable analog 3,5-dimethoxy-4-methylbenzoic acid which lacks the amino group. At physiologically relevant pH, the target compound can exist in zwitterionic form, potentially enhancing its aqueous solubility and reactivity in polar solvents compared to the ether-only analog .

Aqueous Solubility Formulation Science Reaction Medium Design

Differentiated Reactivity Profile in Amide Bond Formation vs. Esterification of Non-Amino Analog

The 2-amino group of the target compound provides a nucleophilic site for chemoselective amide bond formation with activated carboxylic acids, allowing for the construction of diverse heterocyclic scaffolds such as quinazolines and benzodiazepines . Its non-amino analog, 3,5-dimethoxy-4-methylbenzoic acid, can only undergo esterification or amidation at its carboxylic acid group, limiting its synthetic versatility. This ortho-amino benzoic acid motif is a privileged structure in medicinal chemistry, as demonstrated by the widespread use of anthranilic acid derivatives as kinase inhibitor fragments and anti-inflammatory agents .

Synthetic Chemistry Medicinal Chemistry Building Block Utility

Impact of 4-Methyl Group on Decarboxylation Stability vs. Des-Methyl Aminobenzoic Acids

The 4-methyl substituent on the aromatic ring of the target compound is expected to influence its thermal stability, particularly decarboxylation kinetics, a critical parameter for reactions conducted at elevated temperatures. Early kinetic studies by Dunn and Dayal (1970) on substituted anthranilic acids showed that 4-methyl substitution decreases the ratio of decarboxylation to deprotonation of the protonated acid, indicating a stabilizing effect against thermal decomposition compared to unsubstituted anthranilic acid . While the target compound was not directly studied, this class-level evidence suggests enhanced thermal robustness over des-methyl analogs like 2-amino-3,5-dimethoxybenzoic acid.

Thermal Stability Reaction Optimization Process Chemistry

Differential Electronic Effects for Metal Coordination vs. Syringic Acid

The nitrogen atom of the 2-amino group in 2-Amino-3,5-dimethoxy-4-methylbenzoic acid provides a σ-donor site for metal coordination, enabling its use as a bifunctional ligand in constructing Metal-Organic Frameworks (MOFs) where both the carboxylic acid and amine groups can participate in framework nodes . Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) relies on a weaker phenol donor, which generally forms less stable complexes with hard metal ions. This difference in coordination chemistry allows for the synthesis of MOFs with tunable pore sizes and stability profiles that are difficult to achieve with syringic acid-based linkers .

Coordination Chemistry Metal-Organic Frameworks Catalysis

High-Value Application Scenarios for 2-Amino-3,5-dimethoxy-4-methylbenzoic Acid


Scaffold for Combinatorial Amide Libraries in Kinase Inhibitor Discovery

The compound's ortho-amino benzoic acid motif is a core structure in many kinase inhibitor fragments. As described in Evidence Item 3, its three functional groups allow for rapid, sequential diversification around a central aromatic core. A medicinal chemistry team can utilize its carboxylic acid for immobilization or first-stage amidation while reserving the 2-amino group for late-stage modification to probe kinase hinge-region interactions .

Bifunctional Linker for Custom Metal-Organic Framework Synthesis

Leveraging its N,O-donor system, as highlighted in Evidence Item 5, this compound serves as a precursor for synthesizing amine-functionalized Metal-Organic Frameworks. These MOFs are specifically sought after for CO2 capture studies and heterogeneous catalysis, where the free amine group within the pore structure is crucial for performance .

pH-Responsive Unit in Smart Polymer Design

The predicted pH-dependent solubility and zwitterion formation capability (Evidence Item 2) make it a unique monomer candidate for creating pH-responsive polymers. Compared to non-amino analogs, its solubility can be precisely tuned across different pH environments, enabling the design of targeted drug delivery vehicles or sensors that respond to physiological pH changes .

Analytical Standard for Method Development in Complex Matrices

Due to its significantly higher topological polar surface area (TPSA) compared to non-amino analogs (Evidence Item 1), this compound exhibits a distinct chromatographic retention time. This makes it a valuable standard for HPLC method development when separating complex mixtures of aromatic acids, ensuring accurate identification and quantification in natural product or metabolomics research .

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